molecular formula C17H23FN2O2 B4420098 1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B4420098
M. Wt: 306.37 g/mol
InChI Key: ASTFDBVNSJQGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as FL-118, is a novel compound that has gained significant attention in the field of cancer research. FL-118 is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has a unique mechanism of action that involves the inhibition of multiple targets involved in cell survival and proliferation. This compound inhibits the activity of proteins such as Mcl-1, XIAP, and cFLIP, which are involved in the regulation of apoptosis. This compound also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these targets, this compound induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. This compound has a favorable pharmacokinetic profile and can be administered orally or intravenously.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is its potent anticancer activity against various types of cancer. This compound has also been shown to be effective against cancer stem cells, which are often resistant to chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile and can be administered orally or intravenously. However, one of the limitations of this compound is its limited availability for research purposes. This compound is currently not available commercially and must be synthesized in the laboratory.

Future Directions

There are several future directions for the research and development of 1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide. One direction is to further optimize the synthesis method of this compound to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. This compound has also been shown to have synergistic effects with other anticancer agents, and further studies are needed to explore these combinations. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new anticancer drugs.

Scientific Research Applications

1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting multiple targets involved in cell survival and proliferation. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

properties

IUPAC Name

1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-2-3-10-20-12-14(11-16(20)21)17(22)19-9-8-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTFDBVNSJQGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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